molecular formula C10H14N4O2 B11777072 1-(6-Methyl-4-nitropyridin-2-yl)piperazine

1-(6-Methyl-4-nitropyridin-2-yl)piperazine

Cat. No.: B11777072
M. Wt: 222.24 g/mol
InChI Key: NHOCIWNSQJZSFB-UHFFFAOYSA-N
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Description

1-(6-Methyl-4-nitropyridin-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 6-methyl-4-nitropyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-4-nitropyridin-2-yl)piperazine typically involves the reaction of 6-methyl-4-nitropyridine with piperazine under specific conditions. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-4-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products:

    Reduction: 1-(6-Methyl-4-aminopyridin-2-yl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Methyl-4-nitropyridin-2-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-4-nitropyridin-2-yl)piperazine is not well-documented. similar piperazine derivatives are known to interact with various molecular targets, including neurotransmitter receptors and enzymes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 1-(6-Methyl-4-nitropyridin-2-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

1-(6-methyl-4-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C10H14N4O2/c1-8-6-9(14(15)16)7-10(12-8)13-4-2-11-3-5-13/h6-7,11H,2-5H2,1H3

InChI Key

NHOCIWNSQJZSFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N2CCNCC2)[N+](=O)[O-]

Origin of Product

United States

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